![molecular formula C28H18F3N3O B331114 (2R,3R,10bS)-2-phenyl-3-{[3-(trifluoromethyl)phenyl]carbonyl}-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B331114.png)
(2R,3R,10bS)-2-phenyl-3-{[3-(trifluoromethyl)phenyl]carbonyl}-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,10bS)-2-phenyl-3-{[3-(trifluoromethyl)phenyl]carbonyl}-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,10bS)-2-phenyl-3-{[3-(trifluoromethyl)phenyl]carbonyl}-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,10bS)-2-phenyl-3-{[3-(trifluoromethyl)phenyl]carbonyl}-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
(2R,3R,10bS)-2-phenyl-3-{[3-(trifluoromethyl)phenyl]carbonyl}-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2R,3R,10bS)-2-phenyl-3-{[3-(trifluoromethyl)phenyl]carbonyl}-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R,10bS)-2-phenyl-3-{[3-(trifluoromethyl)phenyl]carbonyl}-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile: shares similarities with other compounds containing trifluoromethyl groups and isoquinoline structures.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Another compound with a trifluoromethyl group, used in various chemical applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C28H18F3N3O |
|---|---|
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
(2R,3R,10bS)-2-phenyl-3-[3-(trifluoromethyl)benzoyl]-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile |
InChI |
InChI=1S/C28H18F3N3O/c29-28(30,31)21-11-6-10-20(15-21)25(35)24-23(19-8-2-1-3-9-19)27(16-32,17-33)26-22-12-5-4-7-18(22)13-14-34(24)26/h1-15,23-24,26H/t23-,24+,26-/m0/s1 |
Clave InChI |
KPDVFQWHTPBHBR-GSLIJJQTSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H]2[C@@H](N3C=CC4=CC=CC=C4[C@H]3C2(C#N)C#N)C(=O)C5=CC(=CC=C5)C(F)(F)F |
SMILES |
C1=CC=C(C=C1)C2C(N3C=CC4=CC=CC=C4C3C2(C#N)C#N)C(=O)C5=CC(=CC=C5)C(F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)C2C(N3C=CC4=CC=CC=C4C3C2(C#N)C#N)C(=O)C5=CC(=CC=C5)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[2-(5-BROMO-2-HYDROXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-3,4,5-TRIMETHOXYBENZAMIDE](/img/structure/B331031.png)
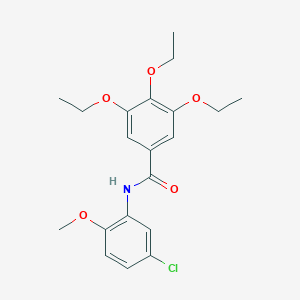
![2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]-4-quinolinecarboxamide](/img/structure/B331037.png)
![Dimethyl 5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}isophthalate](/img/structure/B331042.png)
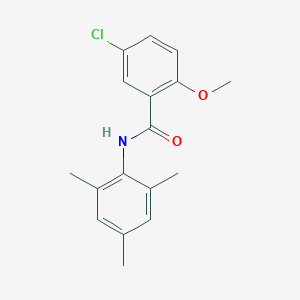
![N~1~-{1-METHYL-2-[(2-PHENYLACETYL)AMINO]ETHYL}-2-PHENYLACETAMIDE](/img/structure/B331047.png)
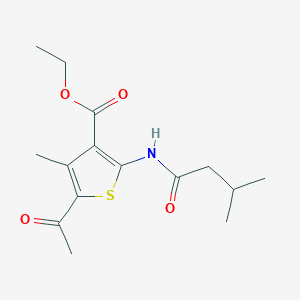
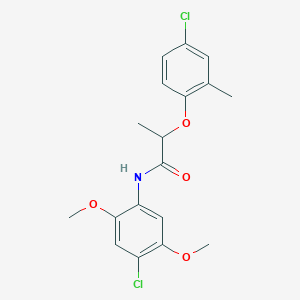
![Butyl 4-[(4-iodobenzoyl)amino]benzoate](/img/structure/B331051.png)
![4-[4-(3-chloro-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B331052.png)
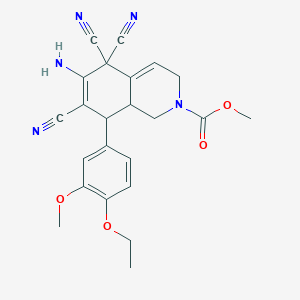
![4-{[3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID](/img/structure/B331054.png)
![4-{3-chloro-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331055.png)
![5-methyl-N-{2-[(5-methyl-2-furoyl)amino]phenyl}-2-furamide](/img/structure/B331057.png)
